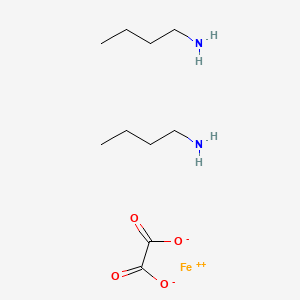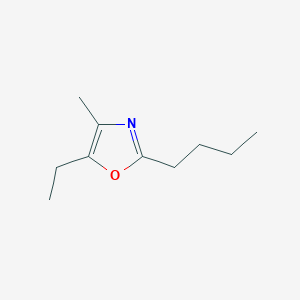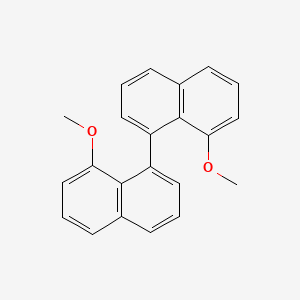
Iron, (ethanedioato(2-)-O,O')bis(1-butanamine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- is a coordination compound that features iron as the central metal atom. This compound is characterized by the presence of ethanedioate (oxalate) ligands and 1-butanamine ligands. Coordination compounds like this one are of significant interest due to their diverse applications in various fields, including catalysis, material science, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- typically involves the reaction of iron salts with ethanedioic acid (oxalic acid) and 1-butanamine. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the ligands to the iron center. The general reaction can be represented as follows:
[ \text{Fe}^{3+} + \text{C}_2\text{O}_4^{2-} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{Fe(C}_2\text{O}_4\text{)}_2(\text{C}_4\text{H}_9\text{NH}_2)_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Dissolution of iron salts in water.
- Addition of ethanedioic acid and 1-butanamine under stirring.
- pH adjustment to facilitate ligand coordination.
- Filtration and purification of the resulting coordination compound.
Analyse Chemischer Reaktionen
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Ligand Substitution Reactions: The ligands (ethanedioate and 1-butanamine) can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Ligand Substitution: Reagents such as ammonia or phosphines can be used to replace the existing ligands.
Coordination: Conditions typically involve aqueous or organic solvents and controlled temperatures.
Major Products
Oxidation-Reduction: Products may include different oxidation states of iron complexes.
Ligand Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Biology: Studied for its potential role in biological systems, particularly in iron transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific magnetic or electronic properties.
Wirkmechanismus
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The ethanedioate and 1-butanamine ligands stabilize the iron center and influence its reactivity. The compound can interact with biological molecules, potentially affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) oxalate: Similar coordination environment but lacks the 1-butanamine ligands.
Iron(III) acetylacetonate: Another iron coordination compound with different ligands.
Iron(III) chloride: A simple iron salt without complex ligands.
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- is unique due to the combination of ethanedioate and 1-butanamine ligands, which provide specific stability and reactivity properties. This combination allows for unique applications in catalysis, material science, and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
80660-60-2 |
|---|---|
Molekularformel |
C10H22FeN2O4 |
Molekulargewicht |
290.14 g/mol |
IUPAC-Name |
butan-1-amine;iron(2+);oxalate |
InChI |
InChI=1S/2C4H11N.C2H2O4.Fe/c2*1-2-3-4-5;3-1(4)2(5)6;/h2*2-5H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI-Schlüssel |
ZMMPLOJCMLHFCL-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCN.CCCCN.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)









![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
